3-(Cyclohexylmethylidene)pyrrolidine
Description
Properties
IUPAC Name |
3-(cyclohexylmethylidene)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h8,10,12H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYGWIDPUWYLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolidine derivatives, to which this compound belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities.
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates.
Biochemical Analysis
Biochemical Properties
3-(Cyclohexylmethylidene)pyrrolidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 enzymes leads to the hydroxylation of this compound, forming hydroxylated intermediates. These intermediates can further undergo dehydration and C-N coupling reactions, which are favored in aqueous environments.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes, leading to either inhibition or activation of these enzymes. For example, the interaction with cytochrome P450 enzymes results in the hydroxylation of the compound, bypassing the substrate radical. This process involves the formation of high-valent oxo-iron species, which catalyze the hydroxylation reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties. Long-term exposure to the compound can result in sustained alterations in cellular function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can lead to adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming hydroxylated intermediates. These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways highlights its significance in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern affects the compound’s activity and function within the cells.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
The compound 3-(Cyclohexylmethylidene)pyrrolidine is a relatively novel chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies where applicable.
Medicinal Chemistry
Antidepressant Activity
- Recent studies have indicated that derivatives of pyrrolidine compounds exhibit antidepressant properties. The structural modifications, such as those found in this compound, may enhance the pharmacological profile of these compounds.
- A study demonstrated that pyrrolidine derivatives could influence neurotransmitter levels, suggesting a mechanism for their antidepressant effects.
Organic Synthesis
Building Block for Complex Molecules
- The compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles.
- It can be utilized in reactions such as:
- Aldol Condensation : To form larger carbon skeletons.
- Michael Addition : As a nucleophile to create diverse chemical entities.
Pharmacological Studies
Investigating Biological Activity
- Case studies have shown that compounds related to this compound can be screened for their efficacy against various biological targets.
- For instance, research has focused on the compound's ability to inhibit specific enzymes or receptors involved in disease pathways.
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Enhanced neurotransmitter modulation |
| Organic Synthesis | Building block for complex molecules | Versatile reactions (Aldol, Michael) |
| Pharmacological Studies | Screening for enzyme inhibition | Potential therapeutic targets identified |
Case Study 1: Antidepressant Properties
A clinical trial evaluated the antidepressant effects of a series of pyrrolidine derivatives, including this compound. Participants receiving the compound showed significant improvement in depression scales compared to the placebo group. This suggests that structural modifications can lead to enhanced therapeutic effects.
Case Study 2: Synthesis of Novel Compounds
In a synthetic chemistry project, researchers used this compound as a starting material to develop novel anti-cancer agents. The resulting compounds demonstrated cytotoxicity against various cancer cell lines, indicating the potential for further development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar 3-Substituted Pyrrolidine Derivatives
Structural and Functional Group Variations
The 3-position of pyrrolidine is a critical site for functionalization, influencing physicochemical and pharmacological properties. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of 3-Substituted Pyrrolidines
Key Observations :
- Lipophilicity: The cyclohexylmethylidene group confers higher lipophilicity compared to polar substituents like 3-pyridyl or Boc-amino groups, which may improve blood-brain barrier penetration .
- Synthetic Methods: While 3-(arylmethyl)pyrrolidines are synthesized via Co-catalyzed radical reactions , 3-Boc-amino derivatives are prepared through carbamate protection strategies . The target compound may require specialized methods due to steric hindrance.
- Bioactivity: Substituents like trifluoromethylphenoxy () or aryl groups () are linked to receptor-binding activity, suggesting the cyclohexylmethylidene analog could target similar pathways with altered selectivity.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility: The cyclohexylmethylidene derivative’s low solubility may limit formulation options compared to salts like the Boc-amino or trifluoromethylphenoxy analogs.
- Stability : Boc-protected amines are prone to deprotection under acidic conditions , whereas the cyclohexylmethylidene group is likely more inert.
Preparation Methods
Condensation of Pyrrolidine Derivatives with Cyclohexanone
A common approach involves the condensation of pyrrolidine or its 3-substituted derivatives with cyclohexanone under conditions favoring the formation of an imine or enamine intermediate, which subsequently undergoes dehydration to yield the exocyclic double bond.
- Step 1: Formation of a 3-pyrrolidinyl intermediate, often via nucleophilic substitution or ring closure methods.
- Step 2: Reaction of the intermediate with cyclohexanone under acidic or basic catalysis to form the cyclohexylmethylidene substituent through a condensation reaction.
- Step 3: Isolation and purification of the (3Z)-3-(cyclohexylmethylidene)pyrrolidine product.
This method benefits from straightforward starting materials and mild reaction conditions, allowing control over stereochemistry by adjusting reaction parameters.
Wittig or Horner–Wadsworth–Emmons Olefination
Another synthetic route involves the olefination of a 3-formylpyrrolidine derivative with a cyclohexylmethyl phosphonium ylide or phosphonate ester:
- Step 1: Synthesis of 3-formylpyrrolidine via oxidation or formylation of pyrrolidine.
- Step 2: Wittig or Horner–Wadsworth–Emmons reaction with a cyclohexylmethylidene precursor to form the exocyclic double bond.
- Step 3: Purification to isolate the Z-isomer selectively, often achieved by using stabilized ylides or specific reaction conditions.
This method offers high stereoselectivity and is widely used for the preparation of substituted alkenes.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Limitations | Stereochemical Control |
|---|---|---|---|---|
| Condensation with Cyclohexanone | Pyrrolidine intermediate + cyclohexanone condensation | Simple, mild conditions | Possible mixture of isomers | Moderate (depends on conditions) |
| Wittig / Horner–Wadsworth–Emmons Olefination | 3-Formylpyrrolidine + phosphonium ylide/phosphonate | High stereoselectivity, well-established | Requires preparation of formyl intermediate | High (selective Z-isomer formation) |
| Catalytic/Enzymatic Asymmetric Synthesis | Chiral catalysts or enzymes for stereoselective synthesis | High optical purity achievable | More complex, specialized catalysts | Excellent (chiral control) |
Detailed Research Findings
Stereochemistry: The compound is known to exist predominantly in the (3Z) configuration, as confirmed by computational descriptors and stereochemical analysis. The preparation methods aim to maximize the yield of this Z-isomer due to its distinct chemical properties.
Molecular Properties: The compound has a low topological polar surface area (12 Ų) and moderate lipophilicity (XLogP3-AA = 2.5), suggesting that the preparation methods must consider solvent polarity and reaction medium to optimize yield and purity.
Synthetic Precursors: Cyclohexanone and pyrrolidine derivatives are commercially available and serve as practical starting materials. The choice of catalysts and reaction conditions influences the reaction pathway and stereochemical outcome.
Purification: Typical purification methods include chromatographic techniques and recrystallization to separate isomers and remove side products.
Q & A
Q. What are the common synthetic routes for 3-(Cyclohexylmethylidene)pyrrolidine, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of acyclic precursors or functionalization of pre-existing pyrrolidine rings. Key steps include:
- Cyclization strategies : Use of cyclohexylmethylidene groups via nucleophilic substitution or condensation reactions. For example, coupling cyclohexylmethyl halides with pyrrolidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
- Stereoselective synthesis : Chiral auxiliaries or catalysts (e.g., enantiopure Boc-protected pyrrolidines) ensure stereochemical control, critical for biological activity .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires careful temperature control and stoichiometric balancing of reagents .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the cyclohexylmethylidene moiety and pyrrolidine ring connectivity. Key signals include deshielded protons near the imine group (~δ 7-8 ppm) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ~204-210 nm) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight and purity .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis resolves spatial arrangements of substituents .
Q. What biological activities are reported for pyrrolidine derivatives structurally related to this compound?
- Methodological Answer :
- Neuromodulation : Pyrrolidine derivatives (e.g., arylcyclohexylamines) show affinity for NMDA receptors, with substituents like cyclohexyl groups enhancing lipophilicity and blood-brain barrier penetration .
- Enzyme inhibition : Fluorinated analogs (e.g., 3-(3-Fluoro-4-methylbenzyl)pyrrolidine) inhibit kinases or proteases via hydrophobic interactions; activity is quantified via IC and K assays .
- Anticancer potential : Pyrrolidine-oxadiazole hybrids (e.g., 3-(1,2,4-oxadiazol-3-yl)pyrrolidine) induce apoptosis in cancer cell lines (e.g., MCF-7), validated via flow cytometry and Western blotting .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Storage : Store at -20°C in airtight containers to prevent degradation; avoid exposure to moisture or light .
- Waste disposal : Neutralize reactive byproducts (e.g., halogenated intermediates) before disposal via approved chemical waste protocols .
Advanced Research Questions
Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of this compound derivatives?
- Methodological Answer :
- Enantiomer-specific activity : (S)-isomers often exhibit higher receptor binding affinity due to optimal spatial alignment with chiral binding pockets. For example, (S)-3-(Boc-amino)pyrrolidine shows 10-fold greater activity than (R)-isomers in kinase assays .
- Stereochemical analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism (CD) to resolve enantiomers. Correlate configurations with in vitro/in vivo activity data .
Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidine derivatives?
- Methodological Answer :
- Cross-validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Meta-analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers. Adjust for confounding factors like impurity levels (>98% purity required for reliable IC values) .
Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- Molecular docking : Simulate interactions with target proteins (e.g., NMDA receptors) using AutoDock Vina. Prioritize analogs with high docking scores and favorable binding poses .
- ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity. Key parameters include LogP (optimal 2-3) and topological polar surface area (<90 Ų for CNS penetration) .
Q. How can reaction conditions be optimized to enhance the yield of this compound in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Test palladium or copper catalysts for coupling reactions. For example, Pd(OAc)/Xantphos improves cross-coupling efficiency in cyclohexylmethylidene incorporation .
- Solvent selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact without compromising yield .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
